![molecular formula C14H9Cl2FO3 B1293104 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid CAS No. 1096939-12-6](/img/structure/B1293104.png)

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

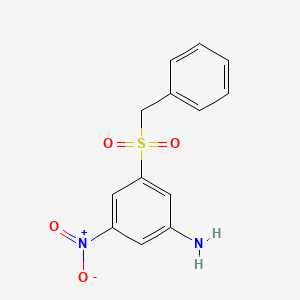

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid is a compound that is not directly described in the provided papers. However, the papers do discuss related halogenated benzoic acid derivatives and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, the synthesis of various heterocyclic scaffolds from 4-chloro-2-fluoro-5-nitrobenzoic acid is discussed, indicating the reactivity of such halogenated benzoic acids in forming more complex structures . Additionally, the synthesis and structural analysis of 4-chloro-2,3,5-trifluorobenzoic acid is reported, which shares some halogen substituents with the compound .

Synthesis Analysis

The synthesis of halogenated benzoic acids typically involves multistep reactions, starting from simpler aromatic compounds. For example, the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid was achieved from methyl 2,3,4,5-tetrafluorobenzoate through a three-step process . Although the exact synthesis route for 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid is not provided, similar methodologies could potentially be applied, involving halogenation, oxidation, and substitution reactions.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms attached to the aromatic ring, which can significantly influence the electronic properties of the molecule. For instance, in the crystal structure of a complex formed by 2-amino-5-chloropyridine and benzoic acid, the carboxyl group is twisted away from the attached ring, and various hydrogen bonding interactions are observed . These structural features are important for understanding the reactivity and potential intermolecular interactions of 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid.

Chemical Reactions Analysis

The reactivity of halogenated benzoic acids in chemical reactions is often associated with the presence of electron-withdrawing halogen substituents, which can activate the ring towards further substitution. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a building block for the synthesis of various nitrogenous heterocycles, demonstrating its reactivity in forming new bonds and rings . Similar reactivity could be expected for 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid, particularly in reactions involving the benzyloxy and carboxyl functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids are influenced by their molecular structure. The presence of halogens can increase the acidity of the carboxyl group and affect the compound's melting and boiling points. The crystal structure analysis of related compounds, such as the 2-amino-5-chloropyridine–benzoic acid complex, reveals specific hydrogen bonding patterns that can affect solubility and crystal packing . These properties are crucial for the practical applications of such compounds, including their use in drug discovery and material science.

Wissenschaftliche Forschungsanwendungen

Chlorogenic Acid: Nutraceutical and Food Additive

Chlorogenic acid, a phenolic compound, has shown various health-promoting properties, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, making it a nutraceutical candidate for treating metabolic syndrome. Its role as a food additive is significant due to its antimicrobial activity against a broad range of organisms and antioxidant properties, suggesting its potential in food preservation and formulation of dietary supplements and functional foods (Jesús Santana-Gálvez et al., 2017).

Salicylic Acid Derivative: Potential Drug Development

A novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has shown promising results in preliminary assessments for its specificity to COX-2, analgesic, anti-inflammatory, and antiplatelet activities. This positions it as a potential alternative drug for development, highlighting the ongoing exploration of benzoic acid derivatives in pharmaceutical research (Yudy Tjahjono et al., 2022).

Antioxidant Capacity of Phenolic Compounds

The reaction pathways of the ABTS/potassium persulfate decolorization assay for antioxidant capacity have been elucidated, demonstrating that certain antioxidants can form coupling adducts with ABTS•+, a property that might be shared by derivatives of benzoic acid, providing insights into their antioxidant mechanisms (I. Ilyasov et al., 2020).

Fluorinated Pyrimidines in Cancer Therapy

The review on fluorine chemistry's contribution to the use of fluorinated pyrimidines (FPs) in cancer treatment, such as 5-fluorouracil, underscores the role of synthetic chemistry in enhancing the efficacy and precision of cancer therapeutics. This highlights the importance of chemical modifications, including chloro and fluoro substitutions, in drug development and personalized medicine (W. Gmeiner, 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-chloro-2-[(2-chloro-4-fluorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2FO3/c15-9-2-4-13(11(5-9)14(18)19)20-7-8-1-3-10(17)6-12(8)16/h1-6H,7H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBUVBBYDBBSTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)COC2=C(C=C(C=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-methyl}thio)acetic acid](/img/structure/B1293022.png)

![3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid](/img/structure/B1293023.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1293032.png)

![7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1293042.png)